molecular formula C21H19N3O3 B2489605 N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide CAS No. 1101639-99-9

N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide

Cat. No.: B2489605
CAS No.: 1101639-99-9
M. Wt: 361.401
InChI Key: JMQPETNVGJOPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide (CAS 1101639-99-9) is a synthetic compound featuring the indolylglyoxylamide scaffold, recognized in medicinal chemistry as a privileged structure for its versatile interactions with multiple biological targets . The indole nucleus is a ubiquitous component in bioactive molecules and natural products, while the adjacent glyoxylamide function provides a unique conformational flexibility and enhanced hydrogen-bonding capacity, which are crucial for binding to various enzymes and receptors . This specific molecular architecture makes it a valuable template for developing new pharmacological leads. Research on analogous indolylglyoxylamide derivatives has demonstrated significant potential in antimicrobial applications. Compounds within this class have shown promising activity against a panel of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , as well as fungal strains such as Candida albicans . Furthermore, the indolylglyoxylamide moiety has been extensively explored in central nervous system (CNS) drug discovery. Structural analogs have been designed as high-affinity ligands for GABA-A benzodiazepine receptors (BzR), exhibiting sedative-hypnotic properties and highlighting the scaffold's utility in probing subtypes of this important receptor class . The compound is presented for research purposes to investigate these and other potential biological pathways. Researchers can utilize this chemical tool to explore structure-activity relationships (SAR), mechanism of action, and for hit-to-lead optimization campaigns. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-methyl-1-[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-12-18(14-8-4-5-9-15(14)23-12)19(25)21(27)24-16-10-6-3-7-13(16)11-17(24)20(26)22-2/h3-10,17,23H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQPETNVGJOPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Acylation: The indole core can then be acylated using an acyl chloride or anhydride to introduce the oxoacetyl group.

    N-Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Cancer Research Applications

The indole scaffold is well-known for its diverse biological activities, particularly in cancer treatment. Research has shown that compounds related to N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide exhibit potent anti-cancer properties.

Case Study: Cytotoxicity in Cancer Cell Lines
A study on novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives demonstrated significant cytotoxic effects against various human cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). The derivative 5r showed the highest potency with an IC50 value of 10.56 ± 1.14 μM against HepG2 cells, indicating its potential as a lead compound for further development in cancer therapy .

Mechanism of Action
The mechanism underlying the anti-cancer activity involves the induction of apoptosis through caspase activation. Specifically, compound 5r was found to induce time-dependent and dose-dependent cleavage of poly ADP-ribose polymerase (PARP) and increased activity of caspases 3 and 8, suggesting a caspase-dependent pathway for apoptosis .

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties. Research into similar compounds has shown promising results against various pathogens.

Case Study: Synthesis and Evaluation
A study synthesized N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and evaluated their antimicrobial activity. The results indicated that these compounds exhibited significant antibacterial effects, highlighting the potential for developing new antimicrobial agents based on the indole structure .

Therapeutic Potential

The unique structure of this compound suggests a variety of therapeutic applications beyond oncology and infectious diseases.

Potential Applications

  • Neuroprotective Effects: Some indole derivatives have been reported to exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
  • Anti-inflammatory Properties: The anti-inflammatory potential of indole derivatives makes them candidates for developing treatments for inflammatory conditions.

Mechanism of Action

The mechanism of action of N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to a broader class of indole/indoline-carboxamide derivatives. Key structural analogs and their distinctions are outlined below:

Compound Core Structure Substituents Key Functional Differences Biological Activity
N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide Indoline-2-carboxamide 2-methylindole, 2-oxoacetyl linker Reference compound; optimized for brain penetration Trypanosoma brucei inhibition (IC$_{50}$ = 1.2 μM)
N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamides Indole-2-oxoacetamide Adamantane group at indole C2 Bulky adamantane substituent enhances metabolic stability but reduces solubility Antiviral activity (e.g., vs. influenza)
N-carbamimidoyl-2-(1H-indol-1-yl)acetamide (5) Indole-1-yl-acetamide Carbamimidoyl group at acetamide Indole substitution at N1 vs. C3; altered binding affinity Antimicrobial (Gram-positive bacteria)
3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid Indole-2-carboxylic acid Thiazol-4-one fused via methylidene linker Acidic group enhances water solubility but limits BBB penetration Anticancer (topoisomerase inhibition)
2-oxoindoline derivatives (e.g., compound 15 in ) 2-oxoindoline Hydroxyacetamide, phenethyl/phenyl substituents Saturated indoline vs. aromatic indole; improved redox stability Anti-inflammatory (COX-2 inhibition)

Pharmacological and Physicochemical Comparisons

  • Lipophilicity and BBB Penetration : The target compound’s indoline core and methyl-oxoacetyl substituent balance lipophilicity ($\log P \approx 2.8$), enabling CNS penetration . In contrast, adamantane-substituted analogs () exhibit higher $\log P$ (>4.0), favoring membrane interaction but reducing solubility .
  • Metabolic Stability : Adamantane derivatives resist cytochrome P450 oxidation due to their rigid structure, whereas the target compound’s methylindole group may undergo demethylation .
  • Synthetic Accessibility : The target compound is synthesized via HATU-mediated coupling (yield: ~75%), while adamantane derivatives require hazardous reagents like Mn-BuLi (yield: ~60%) .

Key Research Findings

  • Target Compound : Demonstrated >90% brain uptake in murine models, critical for treating CNS parasites .
  • Adamantane Analogs : Showed 10-fold higher metabolic stability in human liver microsomes but poor aqueous solubility (<0.1 mg/mL) .
  • Thiazol-indole Hybrids: Exhibited nanomolar activity against cancer cell lines but high plasma protein binding (>95%), limiting free drug availability .

Biological Activity

N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Composition

  • Common Name : this compound
  • CAS Number : 1101639-99-9
  • Molecular Formula : C21H19N3O3
  • Molecular Weight : 361.4 g/mol

Research indicates that compounds with indole structures, such as N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline derivatives, may interact with various biological targets, influencing multiple biochemical pathways:

  • Antiproliferative Activity : Indole derivatives are known for their ability to inhibit cancer cell proliferation. For instance, similar compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 26 nM to 86 nM against various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and colon cancer (HT-29) cells .
  • Enzyme Inhibition : Some studies suggest that related compounds may inhibit enzymes such as angiotensin-converting enzyme 2 (ACE2), which plays a role in cardiovascular health by regulating blood pressure and vascular function.
  • Immune Modulation : There is evidence that indole derivatives can modulate immune responses by interacting with proteins involved in T cell receptor signaling, potentially enhancing immune activity against tumors.

Antiproliferative Studies

A study evaluating the antiproliferative effects of various indole derivatives found that specific modifications to the indole structure significantly impacted their activity against cancer cell lines. Notably, compounds with certain substituents showed enhanced potency compared to standard treatments like erlotinib .

CompoundGI50 (nM)Cancer Cell Lines Tested
Erlotinib33Panc-1, MCF-7, HT-29, A549
Compound A26Panc-1, MCF-7, HT-29, A549
Compound B48Panc-1, MCF-7, HT-29, A549

Case Studies

In a case study involving the synthesis and evaluation of related indole compounds:

  • Synthesis Method : The synthesis typically involves condensation reactions with nucleophiles, enhancing the biological activity through functionalization at the indole ring .

Safety and Toxicology

Safety assessments are crucial for understanding the therapeutic potential of N-methyl derivatives. While specific data on toxicity for this compound is limited, related indole compounds have been noted for their diverse biological activities including anti-cancer and anti-inflammatory effects without significant toxicity at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for preparing N-methyl-1-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl)indoline-2-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) with 2,6-lutidine as a base .
  • Indole core assembly : Condensation of 2-methylindole derivatives with oxoacetyl intermediates under reflux conditions .
  • Purification : Column chromatography or recrystallization from DMF/acetic acid mixtures . Key monitoring tools : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) and HPLC for purity assessment .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Confirm substituent positions and amide bond formation (e.g., indole proton signals at δ 7.2–7.8 ppm, carbonyl carbons at ~170 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., observed [M+H]+ matching theoretical values within 5 ppm error) .
  • X-ray crystallography : Resolve stereochemistry using SHELX software for refinement .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • In vitro kinase inhibition : Screen against cancer-related targets (e.g., EGFR, VEGFR) using fluorescence-based assays .
  • Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Solubility/logP : Determine via shake-flask method to assess bioavailability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Parameter tuning :
ParameterOptimization StrategyReference
Temperature0–5°C for coupling steps
SolventDMF for polar intermediates
CatalystPalladium for cross-coupling
  • Side-product mitigation : Use scavengers like sodium bicarbonate to quench excess reagents .

Q. How to resolve contradictions between computational predictions and experimental metabolic stability data?

  • MetaSite analysis : Predict metabolic soft spots (e.g., oxidation on phenethyl groups) and compare with microsomal stability assays .
  • Isotope labeling : Track metabolite formation via LC-MS/MS to validate pathways .
  • Structural analogs : Introduce electron-withdrawing groups (e.g., fluorine) to block CYP450-mediated degradation .

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

  • Twinned crystals : Use SHELXL’s TWIN command to refine data .
  • Disorder modeling : Apply PART instructions and restraints for flexible substituents (e.g., methyl groups) .
  • High-resolution data : Collect synchrotron radiation datasets (λ = 0.7–1.0 Å) for improved accuracy .

Q. How to design analogs with enhanced selectivity for target enzymes?

  • Fragment-based design : Replace the indole methyl group with bulkier substituents (e.g., adamantane) to exploit hydrophobic pockets .
  • Docking studies : Use Surflex-Dock to prioritize analogs with lower binding energy (ΔG < -9 kcal/mol) .
  • Pharmacophore mapping : Align key hydrogen bond donors/acceptors with active-site residues .

Data Analysis and Methodological Challenges

Q. How to interpret conflicting NMR data for regioisomeric impurities?

  • 2D NMR (COSY, NOESY) : Differentiate between indole C3 vs. C2 substitution patterns via cross-peak analysis .
  • Spiking experiments : Compare with authentic standards synthesized via controlled routes .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Pull-down assays : Use biotinylated probes to identify binding partners in lysates .
  • CRISPR knockouts : Validate target dependency in isogenic cell lines .
  • In vivo PET imaging : Label with 18F for real-time biodistribution tracking .

Tables of Key Data

Q. Table 1. Representative NMR Shifts for Indole Derivatives

Proton/CarbonChemical Shift (δ, ppm)AssignmentReference
Indole NH10.2–11.5H-bonding
C=O (amide)168–170Carbonyl resonance
CH3 (indole)2.4–2.6Methyl substitution

Q. Table 2. Reaction Optimization Parameters

ConditionOptimal RangeImpact on YieldReference
Coupling time12–18 hours+25%
TBTU equivalents1.2–1.5+15%
Solvent polarityMedium (DMF/DCM)+30%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.